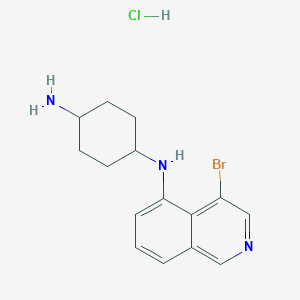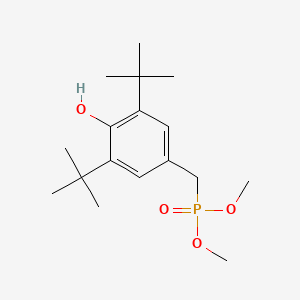
methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate is a chemical compound with a complex structure that includes a phenyl ring substituted with chlorine atoms and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate typically involves the esterification of alpha-hexylthio-3,4-dichloro-phenylacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-dihydroxyphenylacetate: Known for its biological activity as an enterovirus inhibitor.
Alpha-hexylthio-3,4-dichloro-phenylacetic acid: The parent acid of the ester, used in similar applications.
Uniqueness
methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate is unique due to its specific substitution pattern and the presence of both thioether and ester functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H20Cl2O2S |
|---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate |
InChI |
InChI=1S/C15H20Cl2O2S/c1-3-4-5-6-9-20-14(15(18)19-2)11-7-8-12(16)13(17)10-11/h7-8,10,14H,3-6,9H2,1-2H3 |
InChI Key |
FWRRCJDJDVFGKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC(C1=CC(=C(C=C1)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B8597209.png)



![5-Bromo-2-{[(3-fluorophenyl)methyl]oxy}benzoic acid](/img/structure/B8597241.png)


![2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid](/img/structure/B8597268.png)






